molecular formula C7H16IN B3052483 [EMPyrr]I CAS No. 4186-68-9

[EMPyrr]I

Cat. No.: B3052483
CAS No.: 4186-68-9
M. Wt: 241.11 g/mol
InChI Key: LBFFBPOOIMGQOV-UHFFFAOYSA-M
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Description

1-Ethyl-1-methylpyrrolidinium iodide is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and excellent solubility in water. This compound is widely used in various fields due to its ability to act as a solvent, catalyst, and electrolyte.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-1-methylpyrrolidinium iodide can be synthesized through the alkylation of pyrrolidine. The process involves the reaction of pyrrolidine with ethyl iodide and methyl iodide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of 1-ethyl-1-methylpyrrolidinium iodide involves large-scale alkylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The iodide ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Metathesis reactions typically involve silver nitrate or sodium chloride.

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Reduced forms of the compound with different functional groups.

    Substitution: New ionic liquids with different anions.

Scientific Research Applications

1-Ethyl-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.

    Biology: Employed in the extraction and stabilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium iodide
  • 1-Ethyl-3-methylimidazolium iodide
  • 1-Butyl-3-methylimidazolium iodide

Uniqueness

1-Ethyl-1-methylpyrrolidinium iodide is unique due to its specific combination of ethyl and methyl groups, which confer distinct solubility and stability properties compared to other similar compounds. Its ability to act as both a solvent and catalyst in a wide range of reactions makes it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.HI/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFFBPOOIMGQOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047941
Record name 1-Ethyl-1-methylpyrrolidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4186-68-9
Record name 1-Ethyl-1-methylpyrrolidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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